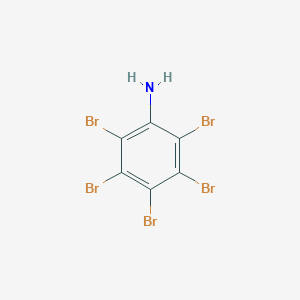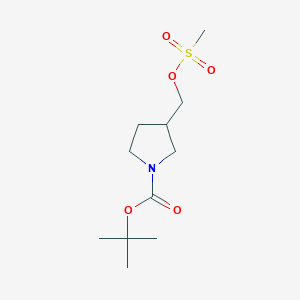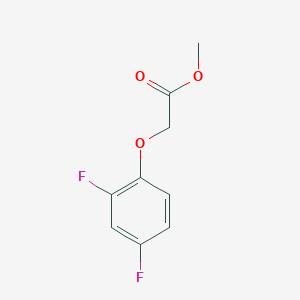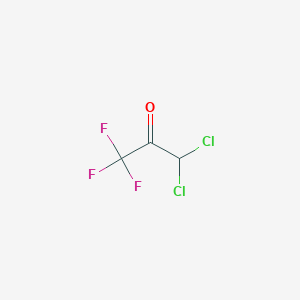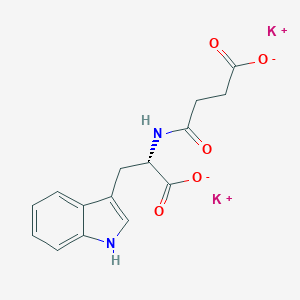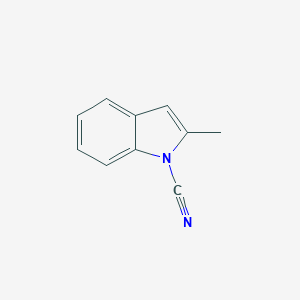
2-Methyl-1H-indole-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1H-indole-1-carbonitrile is a chemical compound that belongs to the indole family. It is a heterocyclic compound that contains a nitrogen atom in its ring structure. This compound has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1H-indole-1-carbonitrile is not fully understood. However, it has been suggested that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been suggested that it acts as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
2-Methyl-1H-indole-1-carbonitrile has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, it has been found to induce apoptosis in cancer cells and inhibit their proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Methyl-1H-indole-1-carbonitrile in lab experiments is its high yield and purity. It is also relatively easy to synthesize. Another advantage is its potential applications in various fields of scientific research. However, one of the limitations is its potential toxicity. It has been found to be toxic to some cells at high concentrations. Therefore, caution should be taken when using this compound in lab experiments.
Direcciones Futuras
There are many future directions for the study of 2-Methyl-1H-indole-1-carbonitrile. One direction is to further investigate its anti-inflammatory and anti-cancer properties. Another direction is to explore its potential use as a fluorescent probe in biological imaging. It would also be interesting to study its potential applications in other fields such as materials science and organic synthesis. Additionally, further studies are needed to determine its toxicity and safety profile in humans.
Conclusion
In conclusion, 2-Methyl-1H-indole-1-carbonitrile is a promising compound that has potential applications in various fields of scientific research. Its synthesis method is relatively easy, and it has been found to have anti-inflammatory and anti-cancer properties. However, caution should be taken when using this compound in lab experiments due to its potential toxicity. There are many future directions for the study of 2-Methyl-1H-indole-1-carbonitrile, and further research is needed to fully understand its mechanisms of action and potential applications.
Métodos De Síntesis
The synthesis of 2-Methyl-1H-indole-1-carbonitrile can be achieved through various methods. One of the most commonly used methods is the reaction of 2-methylindole with cyanogen bromide in the presence of a base. This method yields 2-Methyl-1H-indole-1-carbonitrile with a high yield and purity. Another method involves the reaction of 2-methylindole with potassium cyanide in the presence of a catalyst. This method also yields 2-Methyl-1H-indole-1-carbonitrile with a high yield and purity.
Aplicaciones Científicas De Investigación
2-Methyl-1H-indole-1-carbonitrile has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use as a fluorescent probe in biological imaging. 2-Methyl-1H-indole-1-carbonitrile has been used to label proteins and DNA in live cells for imaging purposes.
Propiedades
Número CAS |
140934-55-0 |
|---|---|
Nombre del producto |
2-Methyl-1H-indole-1-carbonitrile |
Fórmula molecular |
C10H8N2 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
2-methylindole-1-carbonitrile |
InChI |
InChI=1S/C10H8N2/c1-8-6-9-4-2-3-5-10(9)12(8)7-11/h2-6H,1H3 |
Clave InChI |
XIHUHWDRENBYOP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2N1C#N |
SMILES canónico |
CC1=CC2=CC=CC=C2N1C#N |
Sinónimos |
1H-Indole-1-carbonitrile,2-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



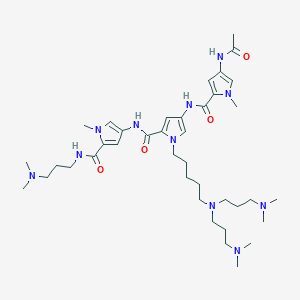
![[(4S,5S)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine](/img/structure/B129636.png)
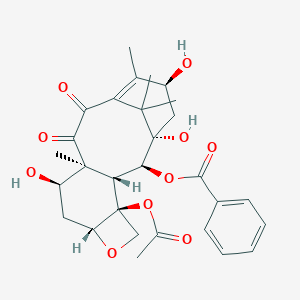
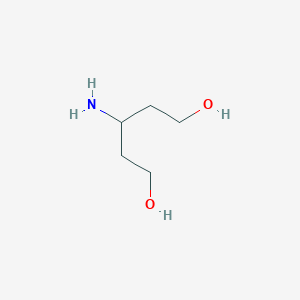
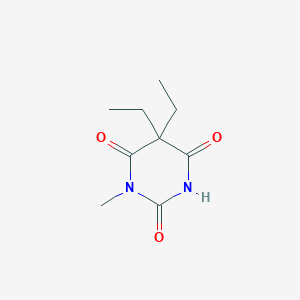
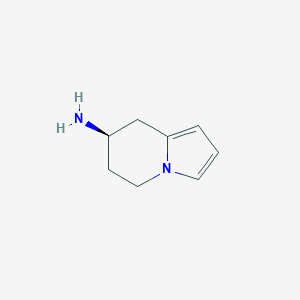
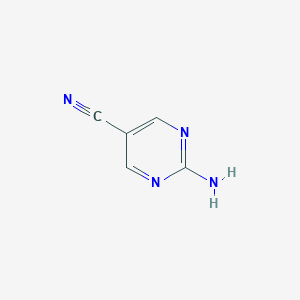
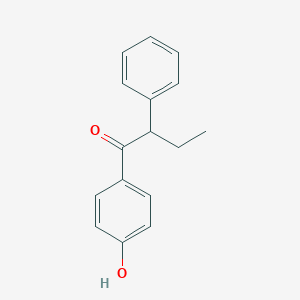
![5-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride](/img/structure/B129657.png)
